Coumermycin sodium

Description

Historical Context of Aminocoumarin Antibiotics Research

The study of aminocoumarin antibiotics is rooted in the broader history of antibiotic discovery from natural sources, particularly from soil-dwelling bacteria. wikipedia.org These compounds are natural products synthesized by various strains of Streptomyces bacteria. acs.orgnih.gov The aminocoumarin family of antibiotics is characterized by a distinctive 3-amino-4,7-dihydroxycoumarin (B12288526) moiety. acs.orgnih.gov

Initial research in the mid-20th century led to the discovery of several key members of this class, including novobiocin (B609625), which was first reported in the 1950s. wikipedia.org This era of antibiotic research was marked by extensive screening of microbial products for antibacterial activity. drugbank.com Following the discovery of novobiocin, other structurally related aminocoumarins were identified, including clorobiocin (B606725) and coumermycin A1. wikipedia.orgacs.org Coumermycin A1 was independently reported in 1965 by research units at both Roche and Bristol-Myers.

The primary mechanism of action of these "classical" aminocoumarins was identified as the potent inhibition of DNA gyrase, an essential bacterial enzyme, which sparked considerable academic and pharmaceutical interest. wikipedia.orgnih.gov This discovery positioned the aminocoumarins as a distinct class of antibiotics with a different target than many of their contemporaries. Research into their biosynthesis revealed complex pathways, with the biosynthetic gene clusters for novobiocin, clorobiocin, and coumermycin A1 being cloned and sequenced. nih.govnih.govingentaconnect.com Despite their potent antibacterial activity, clinical use of aminocoumarins has been limited due to challenges such as poor water solubility and low activity against Gram-negative bacteria. acs.org

Academic Significance of Coumermycin A1 as a Type II Topoisomerase Inhibitor

Coumermycin A1 holds significant academic interest due to its potent and specific mechanism of action as an inhibitor of bacterial type II topoisomerases, namely DNA gyrase and, to a lesser extent, topoisomerase IV. nih.govingentaconnect.comoup.com These enzymes are crucial for managing DNA topology during replication and transcription, making them excellent targets for antibacterial agents. oup.com

Mechanism of Inhibition:

Coumermycin A1, like other aminocoumarins, targets the B subunit of DNA gyrase (GyrB) and the corresponding ParE subunit of topoisomerase IV. wikipedia.orgoup.comnih.gov Its mode of action is the competitive inhibition of the ATPase reaction catalyzed by these subunits. wikipedia.orgacs.org By binding to the ATP-binding site on GyrB, coumermycin A1 prevents the hydrolysis of ATP, a process essential for the enzyme's DNA supercoiling function. acs.orgnih.gov

Structural Basis of Potency:

Coumermycin A1 is structurally unique among the classical aminocoumarins as it is a dimeric compound, essentially resembling two novobiocin-like monomers linked together. acs.org This divalent nature allows one molecule of coumermycin A1 to simultaneously bind to the ATP-binding sites of two GyrB subunits, effectively cross-linking them. nih.govasm.org This trapping of an inhibited dimer conformation is the basis for its exceptionally high affinity and potency. acs.orgnih.gov X-ray crystallography studies have confirmed that one coumermycin A1 molecule can sequester two GyrB subunits, providing a structural rationale for its powerful inhibitory activity. acs.orgnih.gov

Comparative Potency:

Academic research has consistently demonstrated that Coumermycin A1 is the most potent of the classical aminocoumarin antibiotics against DNA gyrase. acs.orgasm.org Its inhibitory concentration (IC50) is significantly lower than that of novobiocin and clorobiocin. acs.orgasm.org For instance, 50% inhibition of E. coli DNA gyrase is achieved at a coumermycin A1 concentration of approximately 0.004 µM, compared to 0.1 µM for novobiocin. asm.org This high potency extends to its activity against gyrase from pathogenic strains like Staphylococcus aureus. acs.orgoup.com While DNA gyrase is the primary target in S. aureus, the activity of aminocoumarins against topoisomerase IV is considerably weaker. oup.com

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Coumermycin A1 | 0.004 | asm.org |

| Novobiocin | 0.1 | asm.org |

Overview of Key Research Directions and Scholarly Contributions

Academic research on Coumermycin A1 has evolved from initial discovery to sophisticated genetic and chemical modification studies aimed at overcoming its limitations and harnessing its potent activity.

Combinatorial Biosynthesis and Metabolic Engineering:

A significant area of research has been the manipulation of the coumermycin A1 biosynthetic gene cluster. nih.govnih.gov The elucidation of this cluster from Streptomyces rishiriensis has paved the way for combinatorial biosynthesis. ingentaconnect.comnih.gov By modifying the gene clusters through gene replacement or deletion, researchers have successfully created numerous new aminocoumarin derivatives. nih.govingentaconnect.com These techniques allow for the rational design of "hybrid" antibiotics with potentially improved properties. nih.gov For example, heterologous expression of the entire 38.6 kb coumermycin A1 gene cluster in Streptomyces coelicolor has been achieved, enabling the production of novel derivatives through further genetic engineering. researchgate.net

Development of Analogs and Structure-Activity Relationship (SAR) Studies:

Extensive SAR studies have been conducted to understand the chemical moieties crucial for biological activity. Research has confirmed that the 5-methyl-2-pyrrolylcarbonyl moiety, found in coumermycin A1, confers significantly more inhibitory activity than the carbamoyl (B1232498) group present in novobiocin. asm.orgnih.govasm.org This has guided the chemical synthesis of new analogs. nih.gov One research direction involves creating dimeric analogs of simplified novobiocin-like molecules to mimic the potent dimeric structure of coumermycin A1, with studies exploring different chemical linkers to connect the monomeric units. acs.org

Improving Pharmacological Properties:

A major hurdle for the clinical application of coumermycin A1 is its poor aqueous solubility. acs.org This limitation has spurred research into various formulation and chemical modification strategies. Approaches such as the formation of solid dispersions, where the drug is dispersed in a hydrophilic matrix, and the creation of different salt forms are common strategies explored in pharmaceutical sciences to enhance the solubility and dissolution rate of poorly soluble compounds. nih.govmerckmillipore.comnih.gov

Combination Therapy Research:

To combat the rise of antibiotic-resistant bacteria, particularly multidrug-resistant (MDR) strains, researchers have investigated using coumermycin A1 in combination with other antibiotics. nih.govmdpi.com Studies have shown that coumermycin A1 can act synergistically with fluoroquinolones like ofloxacin (B1677185) and norfloxacin (B1679917) against S. aureus. nih.govnih.gov This is a promising strategy because the two drug classes target different subunits of the same essential enzyme (GyrB for coumermycins and GyrA for fluoroquinolones), potentially reducing the likelihood of resistance development. wikipedia.org

| Research Area | Objective | Key Findings/Approaches | Reference |

|---|---|---|---|

| Combinatorial Biosynthesis | Generate novel aminocoumarin derivatives. | Cloning and modification of the 38.6 kb biosynthetic gene cluster; Heterologous expression in S. coelicolor. | nih.govingentaconnect.comresearchgate.net |

| Analog Synthesis & SAR | Improve potency and understand structural requirements. | The 5-methylpyrrole-2-carbonyl moiety is critical for high activity; Dimeric structure enhances potency. | acs.orgasm.orgnih.gov |

| Solubility Enhancement | Overcome poor water solubility for better bioavailability. | General pharmaceutical approaches include solid dispersions and salt formation. | acs.orgnih.govmerckmillipore.com |

| Combination Therapy | Combat antibiotic resistance and enhance efficacy. | Synergistic activity observed with fluoroquinolones (e.g., ofloxacin) against S. aureus. | nih.govnih.gov |

Properties

CAS No. |

4575-42-2 |

|---|---|

Molecular Formula |

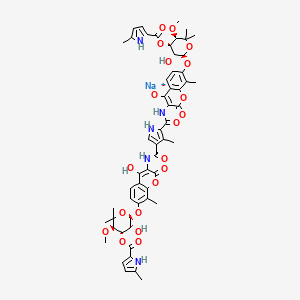

C55H58N5NaO20 |

Molecular Weight |

1132.1 g/mol |

IUPAC Name |

sodium;3-[[4-[[4-hydroxy-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-3-methyl-1H-pyrrole-2-carbonyl]amino]-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-4-olate |

InChI |

InChI=1S/C55H59N5O20.Na/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30;/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66);/q;+1/p-1/t38-,39-,42+,43+,44-,45-,52-,53-;/m1./s1 |

InChI Key |

WTUXHNVTMYDUAM-DHHSFAMCSA-M |

Isomeric SMILES |

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+] |

Canonical SMILES |

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+] |

Origin of Product |

United States |

Molecular Mechanisms of Action: Targeting Bacterial Type Ii Topoisomerases

Inhibition of Bacterial DNA Gyrase Activity

Coumermycin sodium is a potent inhibitor of the enzymatic functions of DNA gyrase. researchgate.net Its mechanism is distinct from other major classes of gyrase inhibitors, such as the quinolones, which target the DNA breakage-reunion activity of the enzyme. nih.gov Instead, coumermycin acts on the energy-transducing functions of gyrase. wikipedia.org

The target of coumermycin within the DNA gyrase enzyme complex is the Gyrase B (GyrB) subunit. wikipedia.orgdrugbank.com The DNA gyrase enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). nih.gov The GyrB subunit houses the ATPase active site, which is responsible for hydrolyzing ATP to provide the energy required for the DNA supercoiling reaction. wikipedia.orgmedcraveonline.com By binding to GyrB, coumermycin effectively cripples the engine of the gyrase enzyme. nih.govdrugbank.com

Coumermycin functions as a competitive inhibitor of the ATPase reaction catalyzed by the GyrB subunit. researchgate.netwikipedia.orgnih.gov Structural and biochemical studies have demonstrated that coumermycin binds directly to the ATP-binding site on GyrB. wikipedia.orgacs.org The binding of coumermycin and the binding of ATP are mutually exclusive. drugbank.com Crystal structures have revealed that the deoxy-sugar moiety of the aminocoumarin antibiotic overlaps with the binding site of the adenine (B156593) ring of ATP, physically blocking ATP from accessing its catalytic site. researchgate.netacs.org This competitive inhibition prevents the hydrolysis of ATP, thereby halting the energy supply needed for DNA supercoiling. nih.gov

Coumermycin A1 is a divalent antibiotic, meaning it possesses two aminocoumarin moieties. acs.org This unique structure allows a single coumermycin molecule to simultaneously bind to the ATP-binding sites of two separate GyrB subunits. acs.orgdrugbank.com This cross-linking action traps the two GyrB proteins in a specific, inhibited dimeric conformation. acs.orgnih.gov This induced dimerization is abnormal and stabilizes a state of the enzyme that is non-functional. wikipedia.orgresearchgate.net The formation of this stable, inhibited dimer prevents the necessary conformational changes that are part of the normal catalytic cycle involving ATP binding and hydrolysis. acs.orgresearchgate.net

The binding of coumermycin within the ATPase pocket of GyrB is stabilized by a series of specific molecular interactions. X-ray crystallography studies of Escherichia coli and Thermus thermophilus GyrB complexed with coumermycin A1 have revealed these determinants. acs.org The interactions are largely similar to those of other aminocoumarins, involving a network of hydrogen bonds and hydrophobic contacts. acs.org For example, in E. coli GyrB, the dimer interface induced by coumermycin is stabilized by residues such as Glycine 81, Isoleucine 82, and Proline 84 from each monomer. acs.org The structural integrity of this binding pocket is crucial; mutations in key residues within this site can confer resistance to coumarmycins. A notable example is the residue Arginine-136 in E. coli GyrB, where mutations can lead to high levels of resistance by disrupting the antibiotic's ability to bind effectively. nih.gov Other residues identified as critical for drug interaction through mutagenesis studies include Aspartic acid 73, Glycine 77, Isoleucine 78, and Threonine 165. nih.gov

By inhibiting the ATP-dependent activity of DNA gyrase, coumermycin directly impacts the enzyme's ability to introduce negative supercoils into DNA. nih.govfrenoy.eunih.gov In the presence of coumermycin, covalently closed circular DNA molecules, such as bacterial plasmids, are not supercoiled and remain in a relaxed state. frenoy.eunih.gov Studies on Borrelia burgdorferi have shown that exposure to coumermycin induces the relaxation of negatively supercoiled plasmids within the cell. nih.gov This disruption of the normal superhelical density of the bacterial chromosome interferes with essential cellular processes that require specific DNA topology, including the initiation of DNA replication and transcription, ultimately leading to the cessation of bacterial growth. frenoy.eunih.gov

The inhibitory potency of coumermycin can vary between different bacterial species, reflecting structural differences in their respective DNA gyrase enzymes. oup.comacs.org Generally, aminocoumarins, including coumermycin A₁, are significantly more effective against the DNA gyrase of Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. oup.com Biochemical assays have shown that coumermycin A₁ is, on average, six times more potent against S. aureus gyrase than against E. coli gyrase. oup.com This difference in sensitivity suggests that the GyrB subunit of S. aureus presents a more favorable target for the antibiotic. researchgate.net

| Compound | Target Enzyme | Bacterial Species | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Coumermycin A₁ | DNA Gyrase | Staphylococcus aureus | 6 | oup.com |

| Coumermycin A₁ | DNA Gyrase | Escherichia coli | 35 | oup.com |

Specific Binding to the Gyrase B (GyrB) Subunit

Inhibition of Bacterial Topoisomerase IV (Topo IV) Activity

While DNA gyrase is often the primary target of aminocoumarins in many bacterial species, coumermycin also demonstrates inhibitory activity against topoisomerase IV (Topo IV). oup.comnih.gov Topo IV is a heterotetrameric enzyme (ParC2ParE2) crucial for chromosome segregation after DNA replication. oup.com

Coumermycin's inhibitory action on Topo IV is achieved by targeting the ParE subunit, which is homologous to the GyrB subunit of DNA gyrase. oup.comnih.gov The ParE subunit contains the ATP-binding site responsible for providing the energy needed for the enzyme's catalytic cycle. Coumermycin acts as a competitive inhibitor, binding to this ATP-binding site on the ParE subunit and preventing ATP hydrolysis. wikipedia.orgnih.gov This binding event locks the enzyme in a conformation that has a low affinity for ATP, thereby halting its function. wikipedia.org The resistance of some bacteria to coumermycin is linked to mutations in the gene encoding this subunit, further confirming it as the drug's target. nih.govnih.gov

The primary role of Topoisomerase IV in the bacterial cell is the decatenation of newly replicated daughter chromosomes. This process involves passing one double-stranded DNA segment through a transient break in another, which is essential for proper chromosome segregation and cell division. By inhibiting the ATPase activity of the ParE subunit, coumermycin prevents the conformational changes necessary for this catalytic activity. nih.gov Consequently, the enzyme can no longer efficiently perform DNA decatenation or relax supercoiled DNA. oup.comacs.org The accumulation of interlinked (catenated) chromosomes is lethal to the bacterium. Studies have shown that in the presence of coumermycin, circular DNA molecules remain in a relaxed state instead of achieving their typical supercoiled conformation, demonstrating the drug's interference with the enzyme's core functions. nih.gov

Interaction with Heat Shock Protein 90 (Hsp90) in Research Models

In addition to its antibacterial properties, coumermycin has been utilized in research models as an inhibitor of Heat Shock Protein 90 (Hsp90), an essential molecular chaperone in eukaryotes. nih.govnih.gov Hsp90 is critical for the stability and function of numerous "client" proteins, many of which are involved in cell signaling and proliferation. nih.govplos.org

Unlike many Hsp90 inhibitors that target the N-terminal ATP-binding domain, coumermycin and its relative novobiocin (B609625) bind to a distinct site within the carboxy-terminal domain (C-terminal domain or CTD) of the Hsp90 dimer. nih.govnih.govresearchgate.net The C-terminal domain is crucial for the dimerization of Hsp90, a prerequisite for its chaperone activity. nih.govmdpi.com Structural and biochemical studies have shown that coumermycin A1 can physically interfere with the dimerization of the Hsp90 C-terminal domain. nih.gov

By binding to the C-terminal domain and disrupting Hsp90 dimerization, coumermycin antagonizes the chaperone's function. nih.govresearchgate.net This interference with the Hsp90 chaperone cycle prevents the proper folding, stabilization, and activation of its client proteins. nih.govplos.org As a result, these client proteins, which often include oncogenic kinases and transcription factors, become unstable and are targeted for degradation by the proteasome. mdpi.com This depletion of key client proteins disrupts cellular pathways that are often hijacked in diseases like cancer, which explains the interest in C-terminal Hsp90 inhibitors as potential therapeutic agents in research settings. nih.govmdpi.com

Biosynthesis and Genetic Engineering of Coumermycin A1

Identification and Characterization of the Biosynthetic Gene Cluster

The complete set of genes responsible for the biosynthesis of coumermycin A1 is organized into a single, contiguous region on the bacterial chromosome, known as a biosynthetic gene cluster (BGC). The identification and sequencing of this cluster have been pivotal in elucidating the step-by-step assembly of the molecule.

The biosynthetic gene cluster for coumermycin A1 was successfully cloned and identified from Streptomyces rishiriensis DSM 40489. Researchers screened a cosmid library of the organism's genomic DNA using specific probes. These probes targeted a dTDP-glucose 4,6-dehydratase gene, known to be involved in the synthesis of deoxysugar components common in antibiotics, and the aminocoumarin resistance gene, gyrBr, which confers resistance to the producing organism.

Sequence analysis of the genomic region flanking these probe sites revealed the full extent of the cluster. A 30.8-kb region located upstream of the gyrBr gene was found to contain 28 complete open reading frames (ORFs). The function of this entire gene cluster was confirmed through gene inactivation experiments; targeted disruption of a gene within the cluster resulted in the complete cessation of coumermycin A1 production.

The coumermycin A1 (cou ) BGC shares significant homology and synteny (conservation of gene order) with the BGCs of other well-known aminocoumarin antibiotics, such as novobiocin (B609625) (nov ) from Streptomyces spheroides and clorobiocin (B606725) (clo ) from Streptomyces roseochromogenes. This evolutionary relationship is reflected in the shared chemical scaffolds of the molecules.

A comparative analysis shows that 15 of the ORFs in the cou cluster have an average identity of 84% at the amino acid level to their corresponding ORFs in the nov cluster. These homologous genes are responsible for synthesizing the common structural components, including the 3-amino-4,7-dihydroxycoumarin (B12288526) ring and the deoxysugar moiety, L-noviose.

However, the structural differences between the antibiotics are clearly mirrored by the genetic content of their respective clusters. Key distinctions include:

Acyl Side Chain: Novobiocin and clorobiocin possess a prenylated 4-hydroxybenzoate (B8730719) moiety, which is absent in coumermycin A1. Consequently, the genes responsible for the synthesis and attachment of this group in the nov and clo clusters are not present in the cou cluster.

Sugar Decoration: In novobiocin, the 3'-hydroxyl group of the noviose sugar is decorated with a carbamoyl (B1232498) group. The gene responsible for this transfer, novN, is present in the novobiocin cluster but absent from the coumermycin A1 cluster. Instead, the cou cluster contains genes for the synthesis and attachment of 5-methylpyrrole-2-carboxylic acid units at this position.

Dimerization: Coumermycin A1 is a C2-symmetric dimer, a feature not shared by novobiocin or clorobiocin. This distinction is due to the central 3-methylpyrrole-2,4-dicarboxylic acid unit that links the two monomeric halves. The cou cluster uniquely contains a set of genes (couR genes) dedicated to the formation of this central linker.

| Feature | Coumermycin A1 (cou) Cluster | Novobiocin (nov) Cluster | Clorobiocin (clo) Cluster |

|---|---|---|---|

| Shared Core | Genes for aminocoumarin ring and L-noviose synthesis | Genes for aminocoumarin ring and L-noviose synthesis | Genes for aminocoumarin ring and L-noviose synthesis |

| Acyl Side Chain Genes | Absent | Present (for prenylated 4-hydroxybenzoate) | Present (for prenylated 4-hydroxybenzoate) |

| Sugar 3'-OH Moiety Genes | Genes for 5-methylpyrrole-2-carboxylic acid synthesis and attachment (couN genes) | Carbamoyltransferase gene (novN) | Genes for 5-methylpyrrole-2-carboxylic acid synthesis and attachment (cloN genes) |

| Dimerization Genes | Present (couR genes for central pyrrole) | Absent | Absent |

Enzymatic Pathways and Key Biosynthetic Enzymes

The biosynthesis of coumermycin A1 involves distinct enzymatic pathways for the formation of its various structural components, including the unique terminal and central pyrrole (B145914) moieties that are hallmarks of its structure.

A defining characteristic of the coumermycin A1 molecule is the presence of three pyrrole rings: two identical terminal 5-methyl-pyrrole-2-carboxyl moieties and one central 3-methylpyrrole-2,4-dicarboxylic acid moiety. Genetic and biochemical studies have revealed that the antibiotic producer, S. rishiriensis, employs two separate and distinct biosynthetic pathways to assemble these pyrrole units.

The biosynthesis of the two terminal 5-methyl-pyrrole-2-carboxylic acid moieties is directed by a specific subset of genes within the cou cluster: couN3, couN4, and couN5. These genes show sequence similarity to those involved in pyrrole biosynthesis in other bacteria, such as for the antibiotic pyoluteorin.

The precise functions of the enzymes encoded by these genes have been elucidated through targeted gene disruption experiments:

couN4 : Encodes a putative L-prolyl-AMP ligase. This enzyme is responsible for activating the precursor molecule, L-proline.

couN3 : Encodes a putative L-prolyl-S-PCP dehydrogenase, where PCP stands for peptidyl carrier protein. This enzyme is involved in the subsequent modification of the activated proline.

Inactivation of either couN3 or couN4 completely halted the formation of the terminal pyrrole moieties. The resulting mutants were unable to produce coumermycin A1 and instead accumulated a precursor, coumermycin D, which lacks the two terminal pyrrole groups but retains the central pyrrole linker. This finding conclusively demonstrated the essential and specific role of these genes in assembling the terminal pyrrole units and confirmed that the central pyrrole is formed via a different pathway.

The formation of the central 3-methylpyrrole-2,4-dicarboxylic acid moiety, which serves as the scaffold for dimerization, is governed by a different set of genes. A contiguous 4.7 kb region within the coumermycin BGC houses the minimal set of genes required for its synthesis. This sub-cluster consists of five essential genes: couR1, couR2a, couR2b, couR3, and couR4 .

The function of this gene set was confirmed by cloning the entire 4.7 kb DNA fragment and expressing it heterologously in Streptomyces coelicolor, a model organism that does not naturally produce coumermycin. The engineered S. coelicolor strain was shown to successfully produce the 3-methylpyrrole-2,4-dicarboxylic acid moiety, proving that these five couR genes are sufficient for its biosynthesis. Further studies involving feeding isotopically labeled precursors to S. rishiriensis cultures demonstrated that the central pyrrole scaffold is derived from L-threonine, which provides four of the seven carbons and the nitrogen atom of the ring. This represents a novel biosynthetic pathway for pyrrole formation, distinct from the proline-derived pathway used for the terminal moieties.

| Pyrrole Moiety | Required Genes | Proposed Function of Gene Products | Precursor Molecule |

|---|---|---|---|

| Terminal (5-methyl-pyrrole-2-carboxylic acid) | couN3, couN4, couN5 | couN4: L-prolyl-AMP ligase (activation) couN3: L-prolyl-S-PCP dehydrogenase (modification) | L-Proline |

| Central (3-methylpyrrole-2,4-dicarboxylic acid) | couR1, couR2a, couR2b, couR3, couR4 | Enzymatic cascade for pyrrole ring formation and modification | L-Threonine |

Acyl Group Transfer Mechanisms (e.g., CouN7 acyltransferase)

A critical step in the biosynthesis of coumermycin A1 is the transfer of the 5-methyl-2-pyrrolylcarbonyl moiety, a key pharmacophore that targets the ATP-binding site of the bacterial DNA gyrase B subunit (GyrB). nih.govresearchgate.net This transfer is catalyzed by the acyltransferase CouN7. The process involves the carrier protein CouN1, which is first primed by a phosphopantetheinyltransferase with a synthetic CoA analogue of the 5-methyl-2-pyrrolylcarbonyl group. nih.gov The resulting acyl-S-CouN1 thioester then serves as the donor for the acyltransferase CouN7, which transfers the acyl group to the 3'-hydroxyl group of the L-noviosyl scaffold of a biosynthetic intermediate. nih.govresearchgate.net This enzymatic step is essential for the formation of the final coumermycin A1 molecule. Research has shown that CouN7 can transfer the pyrrole acyl moieties from CouN1 to the noviose sugar of descarbamoylnovobiocin. researchgate.net In vitro studies have demonstrated that when the 5-methylpyrrolyl-2-carboxyl-thioester of CouN1 is used as a cosubstrate, the resulting product differs from clorobiocin only by a methyl group instead of a chlorine atom on the coumarin (B35378) ring. researchgate.net Furthermore, CouN7 is capable of a double transfer of this acyl moiety to the penultimate intermediate in the coumermycin A1 assembly, completing the biosynthetic pathway. researchgate.net

Glycosyl Transferase Involvement (e.g., CouM)

Glycosylation is a vital modification in the biosynthesis of many natural products, including coumarins, often enhancing their stability, solubility, and biological activity. nih.gov In the coumermycin A1 biosynthetic pathway, glycosyltransferases play a crucial role in attaching sugar moieties to the coumarin core. While the specific functions of all glycosyltransferases in the coumermycin gene cluster are still under investigation, their involvement is inferred from the structure of the final molecule, which contains two deoxysugar moieties. asm.orgnih.gov The attachment of these sugars is essential for the antibiotic's interaction with its target, DNA gyrase. asm.orgnih.gov The process of glycosylation is generally catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar residue from an activated donor, such as UDP-glucose, to an acceptor molecule. nih.govnih.gov In the biosynthesis of other antibiotics like spiramycin, specific glycosyltransferases are responsible for the sequential attachment of different deoxyhexoses to the polyketide lactone ring. researchgate.net It is highly probable that a similar mechanism involving dedicated glycosyltransferases exists for the assembly of coumermycin A1.

Strategies for Genetic Manipulation and Pathway Engineering

The elucidation of the coumermycin A1 biosynthetic gene cluster has paved the way for genetic manipulation and pathway engineering to generate novel and potentially improved antibiotic analogues. nih.govingentaconnect.com

Gene Inactivation and Complementation Studies

A fundamental approach to understanding the function of specific genes within the coumermycin A1 biosynthetic cluster is through gene inactivation and complementation. Experimental proof for the function of the identified gene cluster was established through an insertional gene inactivation experiment, which led to the cessation of coumermycin A1 production. asm.orgnih.govnih.gov For instance, the inactivation of the proB gene, which is believed to be involved in pyrrole biosynthesis, resulted in the abolishment of coumermycin A1 production in S. rishiriensis. nih.gov Similarly, inactivation of the methyltransferase gene couO, responsible for the C-methylation at the 8-positions of the aminocoumarin moieties, resulted in the accumulation of a C-8-unsubstituted coumermycin A1 derivative when the modified cluster was expressed heterologously. nih.gov These studies confirm the direct involvement of these genes in the biosynthetic pathway and provide a method for producing specific coumermycin derivatives.

Heterologous Expression Systems for Biosynthetic Pathway Elucidation

Due to the genetic intractability of many natural producers of secondary metabolites, heterologous expression of entire biosynthetic gene clusters in well-characterized hosts has become a powerful tool for pathway elucidation and modification. nih.govwikipedia.org The complete 38.6 kb coumermycin A1 biosynthetic gene cluster has been successfully assembled and expressed in Streptomyces coelicolor M512, resulting in the production of coumermycin A1. nih.gov This approach allows for improved possibilities for modifying the compound by manipulating its biosynthetic genes. nih.gov Different strains derived from Streptomyces coelicolor A3(2) have also been used for the stable integration and heterologous expression of the coumermycin A1 gene cluster. nih.gov The choice of the expression system is critical, with bacterial systems like E. coli being widely used due to their simplicity, speed, and cost-effectiveness, although challenges in producing complex proteins can arise. nexusacademicpublishers.commdpi.com

Combinatorial Biosynthesis and Semi-synthetic Approaches for Novel Analogue Generation

Combinatorial biosynthesis, which involves the genetic manipulation of biosynthetic pathways, and semi-synthetic approaches offer vast possibilities for creating novel aminocoumarin analogues. nih.govingentaconnect.comnih.gov By modifying the coumermycin A1 gene cluster through single or multiple gene replacements or deletions, numerous new derivatives have been generated. nih.gov For example, the expression of the halogenase gene clo-hal from the clorobiocin gene cluster in the heterologous producer strain of the modified coumermycin cluster led to the formation of two new hybrid antibiotics containing one or two chlorine atoms. nih.gov Chemoenzymatic synthesis in vitro, using purified biosynthetic enzymes, has also been employed to produce new aminocoumarins. ingentaconnect.com For instance, the acyltransferase CouN7 has been used in vitro to transfer various heterocyclic acyl groups to the noviosyl moiety of descarbamoylnovobiocin, resulting in 21 novel variants. nih.gov One of these variants, a 5-methylthiophene derivative, exhibited antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov These strategies, combining genetic engineering with synthetic chemistry, provide a powerful platform for the rational design and generation of new antibiotics with potentially improved properties. nih.gov

Molecular Mechanisms of Resistance to Coumermycin A1

Target-Mediated Resistance Mechanisms

The most common form of resistance involves modifications related to the drug's direct molecular target, DNA gyrase. Bacteria have developed sophisticated ways to either alter the drug-binding site on the GyrB subunit or to effectively reduce the intracellular concentration of the drug available to bind to the active enzyme.

High-level resistance to coumarin (B35378) antibiotics is frequently associated with point mutations in the gyrB gene, which encodes the B subunit of DNA gyrase. nih.gov This subunit contains the ATP-binding site, and coumarins act as competitive inhibitors of this ATPase activity. nih.govfrenoy.eu Mutations in this region can therefore prevent the antibiotic from binding, rendering the enzyme insensitive to inhibition.

Specific amino acid substitutions in the N-terminal domain of the GyrB protein are strongly correlated with coumermycin resistance. Research in Escherichia coli has identified the residue Arginine-136 (Arg-136) as a mutational hotspot. nih.govumt.edu Substitutions at this position to Cysteine, Histidine, or Serine have been shown to confer resistance. nih.gov Another mutation identified in E. coli is the change of Glycine-164 (Gly-164) to Valine. nih.gov

In the spirochete Borrelia burgdorferi, the causative agent of Lyme disease, resistance to Coumermycin A1 has been linked to mutations in the homologous residue, Arg-133, which has been observed to change to either Glycine or Isoleucine. nih.govnih.gov These mutants exhibit a 100- to 300-fold higher resistance to Coumermycin A1 compared to the wild-type strain. nih.govnih.gov While the outline mentions Ile-102 and Arg-144, extensive research has pinpointed the Arg-136 region as being of primary importance for this class of resistance.

The following table summarizes key mutations identified in the gyrB gene that lead to Coumermycin A1 resistance.

| Species | Original Residue | Mutant Residue(s) | Reference(s) |

| Escherichia coli | Arg-136 | Cys, His, Ser | nih.govumt.edu |

| Escherichia coli | Gly-164 | Val | nih.gov |

| Borrelia burgdorferi | Arg-133 | Gly, Ile | nih.govnih.gov |

The primary consequence of mutations at residues like Arg-136 is a significant reduction in the binding affinity between the DNA gyrase enzyme and Coumermycin A1. This is supported by experiments showing that mutated GyrB polypeptides lose their affinity for the antibiotic. acs.org By altering the conformation of the ATP-binding pocket, these mutations prevent the drug from docking effectively, thereby allowing the enzyme to continue its function even in the presence of the antibiotic. nih.gov This loss of affinity is the molecular basis for the observed resistance phenotype in strains carrying these specific gyrB mutations.

An unusual and distinct mechanism of resistance has been identified in Escherichia coli that does not rely on a mutated target. acs.org This mechanism occurs when cells overproduce the wild-type GyrB subunit, or even just its N-terminal half, from a high-copy-number plasmid. acs.org The overproduced, free GyrB subunits act as molecular sponges, binding to and sequestering Coumermycin A1 molecules within the cell. acs.org This drug trapping prevents the antibiotic from reaching and inhibiting the functional DNA gyrase holoenzyme (GyrA₂B₂). acs.org

Crucially, this resistance mechanism is only effective with the wild-type GyrB protein. When mutant gyrB genes (e.g., those with an altered Arg-136 residue) are similarly overexpressed, they fail to confer this type of resistance. acs.org This is because the mutated proteins have a reduced affinity for coumermycin and are therefore ineffective at sequestering it. acs.org This finding underscores that high binding affinity is essential for the sequestration mechanism to work.

The organisms that naturally produce aminocoumarin antibiotics, such as Streptomyces rishiriensis which produces Coumermycin A1, require a robust self-protection mechanism. nih.govnih.gov Investigation into the antibiotic biosynthetic gene clusters of these organisms has revealed a sophisticated resistance strategy. nih.govresearchgate.net The Coumermycin A1 gene cluster contains not only a resistant version of the DNA gyrase B subunit gene (gyrBR) but also an additional resistance gene named parYR. nih.govnih.gov

The parYR gene encodes a protein that shares sequence similarity with the B subunit of type II topoisomerases, specifically the ParY subunit of topoisomerase IV. nih.govnih.gov When the parYR gene from S. rishiriensis is expressed in a susceptible host like Streptomyces lividans, it confers resistance to Coumermycin A1. nih.govnih.govresearchgate.net This demonstrates that the ParYR protein can function as a resistant B-type subunit, likely by substituting the sensitive native gyrase or topoisomerase IV subunits, thus protecting the producer organism from its own toxic product. nih.govnih.govmcmaster.ca

Mutations in the gyrB Gene

Impact on Cross-Resistance and Pleiotropic Effects on Topoisomerase Inhibitors

The development of resistance to Coumermycin A1 can have broader consequences, including resistance to other related antibiotics and inherent effects on the bacterium's physiology.

Resistance mechanisms involving the expression of specialized genes like gyrBR and parYR in producer organisms confer resistance not only to Coumermycin A1 but also to other aminocoumarins like novobiocin (B609625). nih.govnih.gov This demonstrates clear cross-resistance within the same antibiotic class. However, for resistance arising from point mutations, the situation is more complex. Specific mutations in gyrB can result in different levels of resistance to various coumarin drugs, such as novobiocin, chlorobiocin, and coumermycin. nih.govcapes.gov.br This suggests that while these drugs all target the GyrB subunit, their precise interactions with the protein differ, and a single mutation does not guarantee uniform resistance across the entire class. nih.gov There appears to be no cross-resistance with the quinolone class of antibiotics; these drugs also target DNA gyrase but interact with the GyrA subunit, and plasmid-mediated quinolone resistance has been shown not to affect susceptibility to Coumermycin A1. oup.com

A significant pleiotropic effect—a secondary, often detrimental, consequence of the resistance mutation—is the impairment of the enzyme's normal function. The same gyrB mutations that confer resistance to coumarins also reduce the catalytic efficiency of DNA gyrase. nih.gov Specifically, the ATPase and DNA supercoiling activities of the mutant enzymes are diminished compared to the wild-type enzyme. nih.govfrenoy.euumt.edu This impairment represents a fitness cost to the bacterium, as reduced gyrase activity can affect vital cellular processes like DNA replication. nih.govnih.gov This trade-off between antibiotic resistance and enzymatic function is a key factor in the evolution and stability of resistance in bacterial populations.

Structure Activity Relationship Sar Studies and Rational Design of Coumermycin A1 Derivatives

Identification of Essential Pharmacophores and Structural Contributions

The biological activity of coumermycin A1 is not attributable to a single feature but rather to the synergistic interplay of its distinct molecular components. Key pharmacophores have been identified through comparative studies with other aminocoumarin antibiotics and through the analysis of synthetic and semi-synthetic analogs.

The foundation of coumermycin A1's activity lies in its two aminocoumarin-deoxysugar moieties. nih.gov X-ray crystallography studies have definitively shown that the 3-amino-4-hydroxycoumarin ring system, linked to a deoxysugar, is essential for binding to the GyrB subunit of DNA gyrase. nih.gov This interaction occurs at the ATP-binding site, and the deoxysugar portion of the molecule directly overlaps with the space where ATP would normally bind, leading to competitive inhibition of the enzyme's ATPase activity. acs.org Coumermycin A1's dimeric nature, possessing two of these active units, allows it to bridge two GyrB subunits simultaneously, which is believed to contribute to its high affinity and potent inhibitory action. nih.govuliege.be The linkage of the deoxysugar to the 7-position of the coumarin (B35378) core via an ether bond is also critical for this inhibitory function. drugbank.comnih.gov

A distinguishing feature of coumermycin A1 is the presence of three pyrrole (B145914) rings. A central 3-methylpyrrole-2,4-dicarboxylic acid unit acts as a linker, connecting the two aminocoumarin-noviose halves of the molecule. nih.gov Additionally, two terminal 5-methyl-pyrrole-2-carboxyl moieties are attached to the 3'-hydroxyl group of each L-noviose sugar. nih.gov This terminal methylpyrrole-2-carboxylic acid unit is a key pharmacophore that significantly enhances the affinity for DNA gyrase. nih.govresearchgate.net Studies comparing coumermycin A1 with novobiocin (B609625), which has a carbamoyl (B1232498) group at the same position, show that the pyrrole moiety in coumermycin A1 results in a much higher affinity for the enzyme. nih.gov The 3'-ester-linked 5-methylpyrrole confers at least a tenfold increase in inhibitory activity compared to the amide-linked group in the novobiocin series. drugbank.com Genetic studies have confirmed that the central and terminal pyrrole moieties are synthesized via different biosynthetic pathways. nih.govnih.gov

Coumermycin A1, novobiocin, and clorobiocin (B606725) are all aminocoumarin antibiotics that target the GyrB subunit of DNA gyrase, yet they possess distinct structural differences that influence their biological activity. acs.orgwikipedia.org A major difference is that coumermycin A1 lacks the prenylated 4-hydroxybenzoate (B8730719) group found in novobiocin and clorobiocin. nih.gov This group appears not to be essential for biological activity. nih.gov

The most significant difference lies in the substitution at the 3'-position of the noviose sugar. Coumermycin A1 and clorobiocin both feature a 5-methylpyrrole-2-carboxylic acid unit at this position, which is responsible for their higher affinity for gyrase compared to novobiocin, which has a carbamoyl group. nih.gov Consequently, coumermycin A1 exhibits the most potent inhibition of DNA gyrase among the three. acs.org For instance, the concentration of coumermycin A1 required for 50% inhibition of gyrase (IC50) is significantly lower than that of novobiocin. nih.gov

Table 1: Comparative Inhibitory Activity of Aminocoumarins against DNA Gyrase This table provides a summary of the relative potencies of coumermycin A1, novobiocin, and clorobiocin in inhibiting DNA gyrase.

| Compound | Key Structural Features | Relative DNA Gyrase Inhibition |

|---|---|---|

| Coumermycin A1 | Dimeric structure, two aminocoumarin-deoxysugar moieties, central and terminal pyrrole units. Lacks a prenylated 4-hydroxybenzoate group. | Very High |

| Novobiocin | Monomeric structure, aminocoumarin-deoxysugar moiety, carbamoyl group on the noviose sugar, prenylated 4-hydroxybenzoate group. | Moderate |

| Clorobiocin | Monomeric structure, aminocoumarin-deoxysugar moiety, methylpyrrole-2-carboxylic acid on the noviose sugar, prenylated 4-hydroxybenzoate group. | High |

Synthetic Modifications for Enhanced Activity and Specificity in Non-Human Contexts

The potent activity of coumermycin A1 has made it an attractive scaffold for the development of new derivatives through synthetic and semi-synthetic approaches, aiming to improve properties for various applications.

Extensive research has been conducted on the creation of semisynthetic coumermycins. nih.gov These efforts have primarily involved modifications at the 3-position of the coumarin ring of 3-amino-4-hydroxy-8-methyl-7-[3-O-(5-methyl-2-pyrrolylcarbonyl) noviosyloxy] coumarin. A large series of these derivatives have been synthesized and evaluated. nih.gov While most of these derivatives displayed a similar antibacterial spectrum to the parent coumermycin A1, they were generally less potent in terms of minimal inhibitory concentration (MIC). nih.gov However, derivatives with an alkylcarboxamido, arylcarboxamido, or arylsulfonamido group at the 3-position showed considerably greater in vitro activity than those with amino, aryl, or alkylureido substituents. nih.gov

The acyl group attached to the 3'-hydroxyl of the noviosyl sugar ring is a critical determinant of activity. As established in comparative SAR, the 5-methylpyrrole-2-carboxyl moiety in coumermycin A1 is superior to the carbamoyl group of novobiocin for gyrase affinity. nih.gov Removal of the carbamoyl group from the novobiose sugar in novobiocin leads to a dramatic decrease in its inhibitory activity, highlighting the importance of a substituent at this position. wikipedia.org Genetic engineering has also been used to create novel coumermycin derivatives. For example, expressing a carbamoyl transferase gene from the novobiocin biosynthesis pathway in a coumermycin-producing strain that was mutated to produce coumermycin D (lacking the terminal pyrrole moieties) resulted in the formation of bis-carbamoylated coumermycin D, a new compound in the coumermycin series. nih.gov This demonstrates the potential of combinatorial biosynthesis to generate novel analogs by altering the acylation of the deoxysugar.

Structure-Guided Chemical Modifications for Optimized DNA Gyrase Interaction

The unique dimeric structure of coumermycin A1, where a single molecule simultaneously binds to the two ATP-binding sites of the DNA gyrase B (GyrB) subunits, forms the foundation for its potent inhibitory activity. nih.govacs.orgnih.govuliege.be This 2:1 GyrB-coumermycin stoichiometry is a distinguishing feature compared to monomeric aminocoumarins like novobiocin and clorobiocin, which bind with a 1:1 stoichiometry. uliege.be This understanding, derived from co-crystal structures of coumermycin A1 with E. coli and T. thermophilus GyrB, provides a clear rationale for structure-guided chemical modifications to enhance affinity and specificity. acs.orguliege.be

Key structural features of coumermycin A1 are crucial for its interaction with DNA gyrase. The noviose sugar moieties are responsible for the competitive inhibition of ATP hydrolysis by occupying the ATP-binding pocket. acs.org The 3'-ester-linked 5-methylpyrrole group on the noviose sugar is particularly important for high-potency inhibition. drugbank.comnih.gov Studies comparing coumermycin A1 with its analogs have demonstrated that this pyrrole moiety confers at least a 10-fold increase in inhibitory activity compared to the amide-linked moieties found in the novobiocin series. drugbank.comnih.gov The absence of the pyrrole and amide groups leads to a significant loss of inhibitory function. drugbank.com

The central pyrrole linker, which connects the two coumarin-noviose units, also plays a critical role. While it is not stabilized by direct interactions with protein residues, its length and rigidity are crucial for correctly positioning the two "heads" of the molecule into the two GyrB ATP-binding sites. uliege.be This divalent binding explains the significantly lower IC₅₀ value of coumermycin A1 against DNA gyrase (less than 6 nM against Staphylococcus aureus) compared to its monomeric counterparts. acs.orguliege.be

Interestingly, the structural insights also explain patterns of antibiotic resistance. For instance, a common mutation in novobiocin-resistant S. aureus, D89G, only minimally affects coumermycin A1's binding affinity. This is because coumermycin A1 lacks the phenolic moiety that interacts with the Asp89 residue, unlike novobiocin. uliege.be This detailed molecular understanding allows for the rational design of derivatives that can potentially overcome existing resistance mechanisms.

Table 1: Structure-Activity Relationship of Coumermycin A1 and its Analogs against DNA Gyrase

| Compound/Analog Feature | Key Structural Moiety | Impact on DNA Gyrase Inhibition | Reference(s) |

| Coumermycin A1 | Dimeric coumarin-noviose structure | High potency due to simultaneous binding of two GyrB subunits. | nih.govacs.orguliege.be |

| 3'-ester-linked 5-methylpyrrole on noviose | Confers at least 10-fold higher activity compared to amide-linked analogs. | drugbank.comnih.gov | |

| Novobiocin/Clorobiocin | Monomeric coumarin-noviose structure | Lower inhibitory potency compared to coumermycin A1. | uliege.be |

| 4-hydroxyl-3-(3-methyl-2-butenyl)benzoic acid at C3 | Effective for gyrase inhibition but less so than the dimeric structure. | drugbank.com | |

| Analogs lacking the pyrrole/amide at the 3'-noviose position | Absence of the substituent | Significant loss of inhibitory activity. | drugbank.com |

This table provides a qualitative summary based on available research data.

Design of Non-Noviosylated Analogues for Alternative Protein Targets (e.g., Hsp90)

While coumermycin A1 is a potent inhibitor of bacterial DNA gyrase, it and its relative novobiocin have also been identified as inhibitors of the C-terminus of the eukaryotic 90-kDa heat shock protein (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.gov However, the natural coumarins exhibit weak efficacy against Hsp90, with coumermycin A1 having an IC₅₀ value of approximately 70 µM. nih.gov This has prompted the rational design of analogues with improved Hsp90 inhibitory activity.

A key strategy in this endeavor has been the design of non-noviosylated analogues. The noviose sugar, while essential for potent DNA gyrase inhibition, is synthetically challenging to incorporate and has been found to be detrimental to Hsp90 inhibitory activity. nih.gov Structure-activity relationship studies have shown that replacing the noviose moiety with simpler, commercially available amines or other heterocyclic systems can significantly enhance anti-proliferative activity in cancer cell lines. nih.gov

The design of these novel analogues involves several key modifications:

Replacement of the Coumarin Core: The central coumarin scaffold has been substituted with other heterocycles, such as quinolinones and quinolines, to explore new interactions within the Hsp90 C-terminal binding pocket. nih.gov

Removal of the Noviose Sugar: The complex noviose sugar is often replaced with simpler moieties like N-methyl-4-piperidine or various alkyl amines. nih.govnih.gov This not only simplifies the synthesis but also leads to more potent Hsp90 inhibitors. nih.gov

Modification of the Amide Side Chain: The benzamide (B126) side chain has been replaced with optimized biaryl side chains to improve binding affinity. nih.gov

These modifications have successfully transformed the coumarin scaffold from a selective DNA gyrase inhibitor into a potent Hsp90 inhibitor. nih.gov For example, certain quinoline-based analogues lacking the noviose sugar have demonstrated IC₅₀ values in the low micromolar and even nanomolar range against various cancer cell lines, representing a dramatic improvement over the parent natural product. nih.gov The development of these non-noviosylated analogues highlights a successful example of redirecting the activity of a natural product to a different protein target through rational, structure-guided design.

Table 2: Anti-proliferative Activity of Non-Noviosylated Coumarin Analogues against Human Cancer Cell Lines

| Analogue | Core Structure | R Group (Noviose Replacement) | SKBr3 (IC₅₀, µM) | MCF7 (IC₅₀, µM) | PC3 (IC₅₀, µM) | Reference(s) |

| Novobiocin | Coumarin | Noviose | ~700 | - | - | nih.gov |

| Coumermycin A1 | Dimeric Coumarin | Noviose | ~70 | - | - | nih.gov |

| Quinolinone Analog 49 | Quinolinone | Noviose | 8.92 | 10.3 | 0.35 | nih.gov |

| Quinoline Analog 50 | Quinoline | Noviose | 7.22 | 9.87 | 0.26 | nih.gov |

| Quinoline Analog 77 | Quinoline | Noviose | 0.89 | 0.21 | 0.14 | nih.gov |

| Quinoline Analog 85 | Quinoline | Noviose | 0.53 | 0.12 | 0.09 | nih.gov |

| Quinoline Analog 94 | Quinoline | N-methylpiperidine | 0.59 | 0.88 | 0.41 | nih.gov |

Data is compiled from published research and is intended for illustrative purposes. Cell lines represent different types of cancer (SKBr3 and MCF7: breast; PC3: prostate).

Advanced Research Applications and Methodologies

Coumermycin A1 as a Tool for Chemically Induced Protein Dimerization

Coumermycin A1 has been effectively repurposed from an antibiotic to a valuable tool in chemical biology for inducing protein dimerization. This application hinges on its ability to bind to two molecules of the bacterial DNA gyrase B subunit (GyrB), thereby bringing them together. By creating fusion proteins where a protein of interest is linked to GyrB, researchers can use coumermycin A1 to control the dimerization of the target protein in a rapid and reversible manner. This technique has proven instrumental in dissecting various cellular processes.

Development of Regulated Gene Expression Systems in Mammalian Cells utilizing GyrB-Fusion Proteins

A significant application of coumermycin-induced dimerization is in the development of regulated gene expression systems. wikipedia.org In these systems, a transactivator protein is constructed by fusing the GyrB subunit to a DNA-binding domain, such as the bacterial lambda repressor (λR). wikipedia.orgnih.gov Separately, a reporter gene is placed under the control of a promoter containing the corresponding operator sequences (e.g., lambda operator sites). wikipedia.orgnih.gov

In the absence of coumermycin, the GyrB-λR fusion protein exists as a monomer and has a low affinity for the operator sites, resulting in minimal gene expression. wikipedia.org The addition of coumermycin induces the dimerization of the GyrB-λR fusion protein. wikipedia.org This dimerized transactivator then binds with high affinity to the operator sites, leading to the recruitment of the transcriptional machinery and robust activation of the target gene. wikipedia.org

A key advantage of this system is its reversibility. The effects of coumermycin can be rapidly counteracted by the addition of novobiocin (B609625), a competitive antagonist that disrupts the coumermycin-induced dimer, thereby switching off gene expression. wikipedia.org This "on/off" switch provides precise temporal control over the expression of a gene of interest, which is particularly useful for studying the function of genes that may be toxic or otherwise detrimental to the cell when constitutively expressed. wikipedia.org For instance, this system has been successfully used to create stable cell lines that inducibly express the pro-apoptotic Bax gene. wikipedia.org

Applications in Functional Genomics and Signal Transduction Pathway Characterization

The ability to artificially induce protein dimerization with coumermycin A1 has significant implications for functional genomics and the study of signal transduction pathways. wikipedia.org Many signaling pathways are initiated by the dimerization of receptor proteins upon ligand binding. The coumermycin/GyrB system allows researchers to mimic this initial activation step and study the downstream consequences in a controlled manner.

For example, this method has been used to investigate the activation of the Raf-1 kinase, a key component of the MAP kinase signaling cascade. By fusing Raf-1 to GyrB, researchers have demonstrated that induced dimerization is sufficient to activate Raf-1 and stimulate the downstream MAP kinase pathway, even in the absence of upstream signals like Ras-GTP. wikipedia.org This provides direct evidence for the role of dimerization in Raf-1 activation. wikipedia.org

This tool is broadly applicable to a wide range of proteins and pathways, enabling the study of protein-protein interactions, the activation of enzymatic cascades, and the assembly of protein complexes. researchgate.net The specificity and controlled nature of coumermycin-induced dimerization make it a powerful technique for elucidating the intricate molecular mechanisms that govern cellular function.

In Vitro and Non-Mammalian In Vivo Studies of Enzyme Inhibition

Coumermycin A1's potent inhibitory effect on bacterial DNA gyrase has been extensively studied through various in vitro and in vivo methodologies. These studies have been crucial in defining its mechanism of action and its effectiveness against different bacterial species.

Biochemical Assays for DNA Gyrase Supercoiling Activity

A primary method to assess the inhibitory effect of coumermycin A1 is the DNA gyrase supercoiling assay. nih.govnih.govuni-tuebingen.defrenoy.eu This in vitro assay directly measures the enzymatic activity of DNA gyrase, which is to introduce negative supercoils into relaxed circular DNA.

The typical assay involves the following components:

Purified DNA gyrase: The enzyme is isolated from a bacterial source, often Escherichia coli or Staphylococcus aureus. nih.govoup.com

Relaxed circular DNA: This serves as the substrate for the enzyme. A common choice is a plasmid like pBR322 or ColE1. nih.govfrenoy.eunih.gov

ATP and necessary cofactors: DNA gyrase requires the energy from ATP hydrolysis to perform the supercoiling reaction. uni-tuebingen.de

The reaction is initiated by adding the enzyme to a mixture containing the DNA substrate and ATP. In the presence of an inhibitor like coumermycin A1, the supercoiling activity is impeded. The results are typically visualized using agarose (B213101) gel electrophoresis. Supercoiled DNA is more compact and migrates faster through the gel than its relaxed counterpart. nih.govfrenoy.eu The degree of inhibition is determined by the reduction in the amount of supercoiled DNA compared to a control reaction without the inhibitor. uni-tuebingen.de The concentration of coumermycin A1 that results in a 50% reduction in supercoiling activity is defined as the IC50 value. uni-tuebingen.de

ATP Hydrolysis Inhibition Assays

Coumermycin A1 functions as a competitive inhibitor of the ATPase activity of the GyrB subunit of DNA gyrase. wikipedia.orgnih.govwikipedia.org This inhibition can be quantified using ATP hydrolysis assays. A common method is an enzyme-coupled assay that links the hydrolysis of ATP to the oxidation of NADH. researchgate.netnih.gov

The principle of this assay is as follows:

DNA gyrase hydrolyzes ATP to ADP and inorganic phosphate (B84403) (Pi).

In the presence of phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase, the ADP is re-phosphorylated to ATP, producing pyruvate.

Lactate dehydrogenase then reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD+.

The consumption of NADH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. researchgate.net By measuring the rate of NADH oxidation in the presence of varying concentrations of coumermycin A1, a dose-response curve can be generated to determine the IC50 for ATP hydrolysis inhibition. nih.gov These assays have confirmed that coumermycin A1 is a potent inhibitor of the ATPase reaction of DNA gyrase. nih.gov

Investigation in Bacterial Model Organisms (e.g., Escherichia coli, Staphylococcus aureus)

The antibacterial activity of coumermycin A1 has been extensively studied in key bacterial model organisms.

In Escherichia coli , studies have shown that coumermycin A1 effectively inhibits bacterial growth. nih.gov A notable mechanism of resistance in E. coli involves the overexpression of the wild-type gyrB gene. nih.gov The increased number of GyrB subunits in the cell can sequester the drug, preventing it from inhibiting the functional DNA gyrase enzyme. nih.gov This highlights that the N-terminal portion of the GyrB subunit is sufficient for binding to coumermycin. nih.gov

Structural Biology Approaches for Elucidating Target Interactions

The molecular mechanism of coumermycin's inhibitory action has been illuminated by X-ray crystallography. The first co-crystal structures of the DNA gyrase B (GyrB) subunit bound to coumermycin A1 have been successfully determined. acs.orgacs.orgnih.gov These structures reveal a unique inhibitory mechanism where a single coumermycin A1 molecule simultaneously occupies the ATP-binding sites of two separate GyrB subunits, effectively trapping the enzyme in an inhibited dimeric state. acs.orgnih.gov

This divalent binding is a key feature of coumermycin A1's potency. acs.org The structure shows that the inhibited dimers can adopt different conformations depending on the bacterial species from which the enzyme was derived, highlighting sequence-dependent structural variations. acs.orgnih.gov The interaction is competitive with ATP hydrolysis, as the coumarin (B35378) portion of the antibiotic overlaps with the ATP binding site on the GyrB subunit. acs.orgwikipedia.org These high-resolution structures provide a detailed map of the molecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the coumermycin-gyrase complex. nih.gov

To complement static crystal structures, molecular dynamics (MD) simulations have been employed to investigate the dynamic behavior of the coumermycin-DNA gyrase complex. acs.orgnih.gov These computational studies provide insights into the conformational changes and stability of the inhibitor-enzyme interaction over time. rjeid.com

MD simulations help to understand how the binding of coumermycin A1 to the two GyrB subunits induces and maintains a specific, inhibited conformation of the enzyme dimer. acs.org By simulating the movements of atoms in the complex, researchers can analyze the flexibility of different regions of the protein and the stability of the key interactions identified in the crystal structures. This dynamic perspective is crucial for a complete understanding of the inhibitory mechanism and for predicting how modifications to the inhibitor might affect its binding affinity and efficacy. rjeid.com

Biotechnological Potential and Future Research Directions

The detailed structural information from co-crystal structures of coumermycin A1 bound to DNA gyrase serves as a powerful foundation for the rational, structure-guided design of new type II topoisomerase inhibitors. acs.orgnih.gov By understanding the precise atomic interactions required for potent inhibition, medicinal chemists can design novel compounds with improved properties, such as enhanced affinity, greater specificity for pathogenic strains, or the ability to overcome existing resistance mechanisms. acs.orgrsc.org

This approach allows for the targeted modification of the coumermycin scaffold to optimize interactions with the enzyme's binding pocket. acs.org Furthermore, the discovery of allosteric binding sites on DNA gyrase, distinct from the ATP- and quinolone-binding sites, has opened up new avenues for inhibitor design. nih.govrsc.org Researchers are using computational methods to design novel scaffolds that can exploit these sites, potentially leading to new classes of antibiotics that are not susceptible to current resistance patterns. rsc.orgnih.govrsc.org The goal is to develop inhibitors with high potency against both DNA gyrase and the related enzyme, topoisomerase IV, which is a "dual-targeting" approach that can be effective against a broad spectrum of bacteria. nih.gov

Research into antibiotic combinations has explored the interaction between aminocoumarins (like novobiocin, a close relative of coumermycin) and fluoroquinolones, another class of drugs that target DNA gyrase but at a different site (the GyrA subunit). wikipedia.orgnih.gov Studies in Staphylococcus aureus have revealed that these two classes of inhibitors can have opposing effects on cellular stress responses. nih.gov

Fluoroquinolones like ciprofloxacin (B1669076) are known to induce the SOS response, a bacterial DNA repair system that can contribute to the development of antibiotic resistance. nih.gov In contrast, novobiocin has been shown to inhibit the transcription of recA, a key gene in the SOS pathway. nih.gov When used in combination, novobiocin was found to reduce the ciprofloxacin-induced SOS response. nih.gov This suggests that combining aminocoumarins with fluoroquinolones could potentially suppress the evolution of resistance. nih.gov Further research into such synergistic or interactive effects is crucial for developing more robust antibiotic therapies and managing the threat of drug-resistant pathogens. science.govnih.gov

Exploration of Coumermycin A1 in Specific Non-Human Disease Models (e.g., murine models of melioidosis)

Advanced research has explored the therapeutic potential of Coumermycin A1 in a murine model of acute melioidosis, a severe infectious disease caused by the bacterium Burkholderia pseudomallei. nih.gov These studies have been crucial in evaluating the in vivo efficacy of coumermycin, particularly in comparison to standard antibiotic treatments.

In a key study, female BALB/c mice were infected intranasally with Burkholderia pseudomallei K96243 to induce acute respiratory melioidosis. nih.gov The efficacy of coumermycin was assessed, including a formulation with L-tyrosine, and compared against ceftazidime (B193861), a frontline antibiotic for melioidosis treatment. nih.govnih.gov Treatment with coumermycin, especially when formulated with L-tyrosine, demonstrated a significant improvement in the survival of the infected mice. nih.gov

The research findings indicated that coumermycin has superior pharmacokinetic properties when compared to another aminocoumarin, novobiocin. nih.govnih.gov The formulation of coumermycin with L-tyrosine was shown to be an effective treatment for acute respiratory melioidosis in the murine model. nih.govnih.gov Notably, successful treatment was achieved with a significantly lower dose of coumermycin compared to ceftazidime. nih.gov

Further investigation into the surviving mice at the end of the experimental period revealed important data regarding bacterial clearance. nih.gov A significant portion of the mice treated with coumermycin, particularly the L-tyrosine formulation, showed complete sterility in their organs. nih.gov Specifically, 40% of the surviving mice from the coumermycin plus L-tyrosine group exhibited splenomegaly, but no bacteria were found in their lungs. nih.gov In contrast, all surviving mice treated with ceftazidime displayed splenomegaly with a high bacterial burden, and B. pseudomallei was also present in the lungs of two-thirds of these mice. nih.gov

These findings underscore the potential of coumermycin as a repurposed antibiotic for challenging infections like melioidosis, highlighting the value of in vivo models in preclinical drug development. nih.govnih.gov

Research Findings in Murine Model of Melioidosis

| Treatment Group | Survival Rate | Bacterial Burden in Lungs (of survivors) | Bacterial Burden in Spleen (of survivors) | Organ Sterility (of survivors) |

| Coumermycin + L-tyrosine | Significantly improved | No bacteria detected | Splenomegaly in 40% of mice | 60% showed complete organ sterility |

| Coumermycin | Improved survival | Not specified | Not specified | 40% showed complete organ sterility |

| Ceftazidime | Improved survival | >1x10⁷ CFU in 2 of 3 mice | >1x10⁷ CFU in all mice | 0% showed complete organ sterility |

Q & A

Q. What is the primary mechanism of action of Coumermycin sodium against bacterial DNA gyrase, and what experimental approaches are used to validate this mechanism?

Coumermycin sodium inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, by binding to its ATPase domain and preventing supercoiling. Key validation methods include:

- Plasmid relaxation assays : Measure the reduction in plasmid supercoiling using agarose gel electrophoresis after exposure to Coumermycin sodium .

- Minimum Inhibitory Concentration (MIC) assays : Determine the lowest concentration (e.g., 0.2 µg/mL for Borrelia burgdorferi) that inhibits bacterial growth in culture .

- Enzyme activity assays : Monitor ATP hydrolysis or DNA supercoiling activity of purified gyrase in vitro.

Q. What standard methodologies are recommended for assessing Coumermycin sodium’s efficacy in bacterial growth inhibition studies?

- Dose-response experiments : Use logarithmic dilutions (e.g., 0.1–10 µg/mL) in bacterial culture media (e.g., BSK II for B. burgdorferi) to establish dose-dependent effects .

- Time-kill curves : Track bacterial viability over 24–72 hours post-treatment.

- Control groups : Include untreated cultures and positive controls (e.g., ciprofloxacin for gyrase inhibition).

Q. How should researchers design experiments to replicate Coumermycin sodium’s effects on DNA topology?

- Step 1 : Isolate plasmid DNA from target bacteria (e.g., B. burgdorferi).

- Step 2 : Treat plasmids with Coumermycin sodium (e.g., 0.05–0.2 µg/mL) for 2 hours.

- Step 3 : Analyze DNA via agarose gel electrophoresis to detect relaxed (nicked) vs. supercoiled forms .

- Reversibility testing : Remove the drug and monitor plasmid re-supercoiling over time.

Advanced Research Questions

Q. How can researchers optimize experimental designs to address potential confounding variables in Coumermycin sodium studies?

- Confounding factors : Bacterial strain variability, drug stability in media, and off-target effects.

- Mitigation strategies :

- Use isogenic bacterial strains to control for genetic variability.

- Validate drug stability via HPLC or mass spectrometry.

- Employ kinase profiling assays to rule out non-gyrase targets (e.g., JAK2) .

Q. How can discrepancies between studies reporting Coumermycin sodium’s inhibition of DNA gyrase versus JAK2 activation be resolved?

- Hypothesis testing : Conduct parallel assays to compare gyrase inhibition (plasmid relaxation) and JAK2 activation (e.g., phospho-STAT3 Western blotting).

- Dose-response analysis : Determine if JAK2 effects occur at higher concentrations than gyrase inhibition.

- Structural studies : Use molecular docking to assess binding affinities for gyrase vs. JAK2 .

Q. What statistical and methodological frameworks are appropriate for meta-analyses of Coumermycin sodium’s efficacy across heterogeneous studies?

- Systematic review protocols : Use PRISMA guidelines to screen studies for inclusion.

- Meta-analysis tools : Employ random-effects models to account for variability in bacterial models, dosing, and outcome measures (e.g., MICs, plasmid relaxation rates).

- Sensitivity analysis : Exclude low-quality studies (e.g., small sample sizes, unclear methodology) .

Q. How can structure-activity relationship (SAR) studies guide the design of Coumermycin analogs with enhanced potency or reduced toxicity?

- Core modifications : Alter the coumarin-lactone ring or sugar moieties.

- Assay pipelines :

- In vitro gyrase inhibition : Compare IC50 values of analogs.

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity.

- Molecular dynamics simulations : Predict binding stability to gyrase ATP-binding pockets .

Methodological Guidance Tables

Q. Table 1. Key Parameters for Coumermycin Sodium Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.